molecular formula C12H15ClN2O2 B1299851 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide CAS No. 303151-23-7

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide

Cat. No. B1299851
M. Wt: 254.71 g/mol
InChI Key: BSNSJNSHLAAUEI-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to various aromatic or heteroaromatic moieties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and evaluated for various applications, including therapeutic effects against diseases, corrosion inhibition, and antimicrobial activity.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, typically starting from aniline derivatives or other aromatic amines. For instance, novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro . Another study describes the synthesis of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides through the condensation of chloroacetamides with morpholine . These examples suggest that the synthesis of 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide would likely involve similar condensation reactions with appropriate starting materials.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using X-ray diffraction analysis . The molecular structures of these compounds are crucial for understanding their reactivity and interaction with biological targets or metal surfaces in the case of corrosion inhibitors.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The presence of a morpholino group, as in the case of N-[Morpholin-4-yl(phenyl)methyl]acetamide, can influence the reactivity and interaction of the compound with other chemical species . The chemical behavior of these compounds under different conditions, such as in the presence of acids or bases, can lead to different reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and adsorption behavior, are influenced by their molecular structure. For instance, the adsorption behavior of N-[Morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid solution was studied, showing that the compound exhibits good inhibition efficiency and follows the Langmuir adsorption isotherm model . These properties are essential for the practical application of these compounds, whether in medicinal chemistry or materials science.

Scientific Research Applications

Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including compounds similar in structure to 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide, have garnered attention for their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle featuring a nitrogen and an oxygen atom, is found in numerous organic compounds with diverse biological activities. Recent reviews highlight the significance of morpholine derivatives in pharmacology, demonstrating their potential in drug design for various therapeutic applications. The exploration of morpholine and pyran analogues has revealed their potent pharmacophoric activities, prompting further research to design and synthesize novel derivatives for pharmacological use (Asif & Imran, 2019).

Environmental and Toxicological Studies

Advanced oxidation processes (AOPs) are used to treat recalcitrant compounds in the environment, such as acetaminophen, which shares structural similarities with 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide. Studies on AOPs have shown effectiveness in degrading acetaminophen and its derivatives, leading to the generation of various by-products and insights into potential environmental impacts. This research is crucial for understanding the fate of similar compounds in water treatment processes and their ecological implications (Qutob et al., 2022).

Furthermore, the assessment of neurotoxic potential and the interactions with organophosphorus toxicants highlight the importance of understanding the broader implications of chemical compounds on biological systems. These studies provide a foundation for assessing the safety and environmental impact of morpholine derivatives and related compounds (Richardson, 1995); (Casida & Quistad, 2005).

Safety And Hazards

This compound should be handled with care. Some safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be kept away from clothing/combustible materials .

properties

IUPAC Name

2-chloro-N-(2-morpholin-4-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-9-12(16)14-10-3-1-2-4-11(10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNSJNSHLAAUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357129
Record name 2-Chloro-N-[2-(morpholin-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-morpholin-4-ylphenyl)acetamide

CAS RN

303151-23-7
Record name 2-Chloro-N-[2-(morpholin-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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